3-Chloro-5-methylcyclohex-2-en-1-one
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Overview
Description
2-Cyclohexen-1-one, 3-chloro-5-methyl- is an organic compound with a molecular formula of C7H9ClO It is a derivative of cyclohexenone, featuring a chlorine atom and a methyl group as substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclohexen-1-one, 3-chloro-5-methyl- can be achieved through several methods:
Oxidation of 1-methylcyclohex-1-ene: This method involves the oxidation of 1-methylcyclohex-1-ene using chromium trioxide in acetic acid.
Cyclization of 3-carbetoxy-6-chlorohept-5-en-2-one: This route involves the cyclization of 3-carbetoxy-6-chlorohept-5-en-2-one with sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. similar compounds are often produced through catalytic oxidation processes or other large-scale organic synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexen-1-one, 3-chloro-5-methyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid is commonly used for oxidation reactions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method for reduction.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted cyclohexenones, alcohols, and alkanes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Cyclohexen-1-one, 3-chloro-5-methyl- has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: The compound can be used in the development of new drugs and therapeutic agents.
Materials Science: It is used in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-cyclohexen-1-one, 3-chloro-5-methyl- involves its reactivity as an enone. The compound can participate in Michael addition reactions, where nucleophiles add to the β-carbon of the enone. This reactivity is due to the electron-withdrawing effects of the carbonyl group, which makes the β-carbon more electrophilic.
Comparison with Similar Compounds
Similar Compounds
2-Cyclohexen-1-one: A simpler enone without the chlorine and methyl substituents.
3-Methyl-2-cyclohexen-1-one: Similar structure but lacks the chlorine atom.
2-Cyclohexen-1-ol: The alcohol derivative of cyclohexenone.
Uniqueness
2-Cyclohexen-1-one, 3-chloro-5-methyl- is unique due to the presence of both chlorine and methyl substituents, which can significantly alter its chemical reactivity and physical properties compared to its simpler analogs.
Properties
CAS No. |
42747-34-2 |
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Molecular Formula |
C7H9ClO |
Molecular Weight |
144.60 g/mol |
IUPAC Name |
3-chloro-5-methylcyclohex-2-en-1-one |
InChI |
InChI=1S/C7H9ClO/c1-5-2-6(8)4-7(9)3-5/h4-5H,2-3H2,1H3 |
InChI Key |
RQWGKEUBPFDQRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=CC(=O)C1)Cl |
Origin of Product |
United States |
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